3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
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Overview
Description
3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . This process includes the formation of intermediates such as dihydro-1,3-oxazine or γ-lactone, followed by ring closure to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique bicyclic structure allows it to fit into specific molecular pockets, enhancing its efficacy as a bioactive agent .
Comparison with Similar Compounds
Similar Compounds
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound shares a similar bicyclic structure and is used as a chiral scaffold in asymmetric synthesis.
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Known for its biological activity, including insulin release and inhibition of amino acid oxidases.
Uniqueness
3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is unique due to its specific functional groups and the presence of a morpholinopropyl moiety, which imparts distinct chemical and biological properties . This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(3-morpholin-4-ylpropylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c20-16(18-6-1-7-19-8-10-23-11-9-19)14-12-2-4-13(5-3-12)15(14)17(21)22/h12-15H,1-11H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYONXSOUBSUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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